molecular formula C12H26N4O4 B1654445 1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane CAS No. 23194-13-0

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane

Cat. No.: B1654445
CAS No.: 23194-13-0
M. Wt: 290.36 g/mol
InChI Key: IEPBGXYJCMRGCN-UHFFFAOYSA-N
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Description

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane is a synthetic organic compound characterized by the presence of two urea groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane typically involves the reaction of hexamethylene diisocyanate with 2-aminoethanol. The reaction proceeds through the formation of an intermediate urethane, which subsequently undergoes cyclization to form the final product. The reaction conditions generally include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: 60-80°C

    Catalyst: Triethylamine or dibutyltin dilaurate

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The urea groups can be reduced to amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation

Major Products

    Oxidation: Formation of diketones or aldehydes

    Reduction: Formation of diamines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of polymers and advanced materials.

    Biology: Investigated for its potential as a cross-linking agent in protein and enzyme stabilization.

    Medicine: Explored for its use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds.

Mechanism of Action

The mechanism of action of 1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane involves its ability to form hydrogen bonds and covalent bonds with various substrates. The hydroxyl and urea groups facilitate interactions with biological molecules, leading to stabilization and enhanced activity. The compound can also interact with cellular membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Di(2-hydroxyethyl)hexane
  • 1,6-Bis(3-aminopropyl)urea
  • Hexamethylene diisocyanate

Uniqueness

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane is unique due to the presence of both hydroxyl and urea groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and pharmaceuticals, owing to its ability to undergo a wide range of chemical modifications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-[6-(2-hydroxyethylcarbamoylamino)hexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O4/c17-9-7-15-11(19)13-5-3-1-2-4-6-14-12(20)16-8-10-18/h17-18H,1-10H2,(H2,13,15,19)(H2,14,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPBGXYJCMRGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNC(=O)NCCO)CCNC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177770
Record name Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23194-13-0
Record name N-(2-Hydroxyethyl)-N′-[6-[[[(2-hydroxyethyl)amino]carbonyl]amino]hexyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23194-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023194130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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